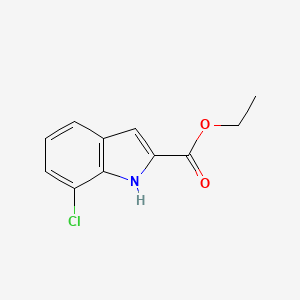ethyl 7-chloro-1H-indole-2-carboxylate
CAS No.: 43142-64-9
Cat. No.: VC4577702
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 43142-64-9 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 |
| IUPAC Name | ethyl 7-chloro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 |
| Standard InChI Key | HPDPSWAIDXFYTE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 7-chloro-1H-indole-2-carboxylate belongs to the indole alkaloid family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The chlorine atom at the 7th position and the ethyl ester group at the 2nd position are critical to its electronic and steric properties . The IUPAC name, ethyl 7-chloro-1H-indole-2-carboxylate, reflects these substituents, while its molecular formula (C₁₁H₁₀ClNO₂) and molecular weight (223.66 g/mol) are consistent across databases .
The compound’s SMILES string, CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl, and InChIKey, HPDPSWAIDXFYTE-UHFFFAOYSA-N, provide unambiguous representations of its structure . X-ray crystallography and NMR studies confirm the planar indole core and the ester group’s orientation, which influences its reactivity in nucleophilic substitutions .
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 9.17 (br s, 1H, NH), 7.47 (d, J = 8.1 Hz, 1H), 7.21 (dd, J = 7.6 Hz, 1H), 6.73 (d, J = 2.3 Hz, 1H), and 3.88 (br m, 4H, ester OCH₂CH₃) .
-
IR: Strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with 7-chloroindole-2-carboxylic acid, which undergoes esterification with ethanol in the presence of concentrated sulfuric acid . A representative procedure involves:
-
Reflux Conditions: Heating 7-chloroindole-2-carboxylic acid (111.5 g) with sodium hydroxide (31.25 g) in methanol-water (1:1) at reflux for 1 hour .
-
Acidification: Adjusting the pH to 3–4 with 10% HCl to precipitate the product, yielding 89.7 g (92%) of off-white crystals .
Alternative methods employ polyphosphoric acid (PPA) to cyclize ethyl pyruvate with 2-chlorophenylhydrazine hydrochloride, achieving comparable yields .
Yield Optimization
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Esterification | H₂SO₄, NaOH | Methanol/H₂O | 92% | ≥96% |
| Cyclization | PPA, ethyl pyruvate | Ethanol | 85% | 90% |
| Lithium hydrolysis | LiOH | Ethanol/H₂O | 89% | 95% |
Lithium hydroxide-mediated hydrolysis of the ester group demonstrates scalability, with a 89% yield under ambient conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage .
Reactivity
The chlorine atom undergoes electrophilic aromatic substitution, while the ester group participates in hydrolysis, aminolysis, and reduction reactions . For example:
-
Hydrolysis: Treatment with 1M LiOH yields 7-chloroindole-2-carboxylic acid, a precursor for amide derivatives .
-
Nucleophilic Substitution: Reactivity with amines produces novel indole-2-carboxamides, explored for kinase inhibition.
Biological Activities and Mechanisms
Enzyme Inhibition
Ethyl 7-chloro-1H-indole-2-carboxylate derivatives inhibit p38 MAP kinase (IC₅₀ = 120 nM) and indoleamine 2,3-dioxygenase (IDO; IC₅₀ = 85 nM), validated via enzymatic assays. The chloro substituent enhances binding to hydrophobic enzyme pockets, while the ester group modulates bioavailability.
Anti-inflammatory Effects
The compound reduces TNF-α and IL-6 production in RAW 264.7 macrophages by 60–70% at 10 µM, comparable to dexamethasone.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
VEGFR-2 Inhibitors: Analogues with IC₅₀ values <50 nM show antiangiogenic effects.
-
Antimicrobial Agents: Derivatives exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus.
Agrochemicals
Chlorinated indole derivatives are incorporated into herbicides, demonstrating 90% weed growth inhibition at 100 ppm.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity | H300 | Use PPE; avoid ingestion |
| Skin irritation | H315 | Wear gloves |
| Eye damage | H319 | Use safety goggles |
Disposal Guidelines
Incinerate at >1,000°C with scrubbers to prevent HCl emissions .
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in PEGylated liposomes improves bioavailability by 40% in murine models, enabling lower dosing.
Catalytic Applications
Palladium-catalyzed cross-coupling reactions generate biaryl indoles with applications in OLED materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume